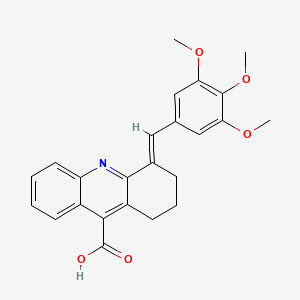

![molecular formula C8H14ClNO2 B2515911 Methyl 4-azaspiro[2.4]heptane-7-carboxylate;hydrochloride CAS No. 2344681-02-1](/img/structure/B2515911.png)

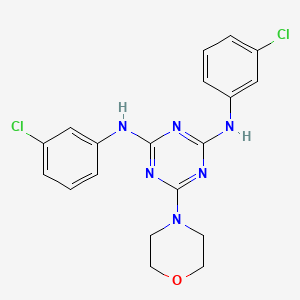

Methyl 4-azaspiro[2.4]heptane-7-carboxylate;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

In the first paper, novel quinolines with a 5-azaspiro[2.4]heptan-5-yl moiety were synthesized and evaluated for their antibacterial activity against respiratory pathogens. The synthesis involved creating a compound with an asymmetrical carbon on the pyrolidine moiety, which exhibited potent in vitro and in vivo activities .

The second paper describes the synthesis of a non-chiral, rigid 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, which is an analogue of 2-aminoadipic acid. The synthesis was achieved in six steps from dimethyl meso-2,5-dibromohexanedioate, with a key step being the double alkylation of a dimethyl pyrrolidine-2,5-dicarboxylate .

In the third paper, substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates were obtained through a regioselective 1,3-dipolar cycloaddition reaction. This synthesis produced a mixture of two diastereoisomers .

The fourth paper reports on the microwave-assisted synthesis of methyl 7-aza-5-hydroxybicyclo[2.2.1]heptane-2-carboxylate, which was synthesized from a dibromocyclohexanecarboxylate precursor. The reaction involved an intramolecular cycloamination followed by an unusual endo-selective acyloxylation reaction .

Molecular Structure Analysis

The molecular structures of the compounds discussed in the papers are characterized by the presence of azaspiroheptane or related bicyclic systems. These structures are known for their rigidity and the presence of nitrogen within the ring system, which can impart unique chemical and biological properties to the molecules.

Chemical Reactions Analysis

The papers describe various chemical reactions used to synthesize azaspiroheptane derivatives. These include 1,3-dipolar cycloaddition , double alkylation , intramolecular cycloamination , and acyloxylation reactions . These reactions are crucial for constructing the spirocyclic framework and introducing functional groups that are essential for the biological activity of the molecules.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "Methyl 4-azaspiro[2.4]heptane-7-carboxylate;hydrochloride" are not directly discussed, the properties of related compounds can be inferred. The azaspiroheptane derivatives are likely to have distinct stereochemical configurations, which can influence their physical properties such as solubility and melting points, as well as their chemical reactivity and biological activity .

Applications De Recherche Scientifique

Chemical Modification and Application Potential

One study discussed the chemical modification of xylan, leading to new biopolymer ethers and esters with specific properties, suggesting a methodological approach that might be applicable to the modification and application of Methyl 4-azaspiro[2.4]heptane-7-carboxylate hydrochloride in creating new compounds with potential industrial or pharmaceutical applications (Petzold-Welcke et al., 2014).

Antimicrobial and Environmental Implications

Another relevant aspect of research includes the investigation into antimicrobial agents like triclosan and parabens. These studies provide insights into the environmental persistence, toxicity, and potential health effects of widely used chemical compounds. Such research could inform the safety and environmental impact assessments for the use of Methyl 4-azaspiro[2.4]heptane-7-carboxylate hydrochloride, especially if it possesses antimicrobial properties or if it's intended for broad application in consumer products (Haman et al., 2015), (Bedoux et al., 2012).

Pharmacological Properties and Clinical Significance

Research on compounds with complex pharmacological properties, such as those related to the treatment of rheumatic diseases, provides a framework for understanding how Methyl 4-azaspiro[2.4]heptane-7-carboxylate hydrochloride might be evaluated for therapeutic efficacy and safety in clinical contexts (Brogden et al., 1978).

Screening Guidelines for Ocular Toxicity

Lastly, the guidelines for screening ocular toxicity of pharmaceuticals offer a critical perspective on the necessary safety assessments for drugs and compounds under development. This could be relevant if Methyl 4-azaspiro[2.4]heptane-7-carboxylate hydrochloride is being considered for pharmaceutical use, ensuring that comprehensive toxicity screenings are part of its evaluation process (Jones, 1999).

Safety And Hazards

The safety information for “Methyl 4-azaspiro[2.4]heptane-7-carboxylate;hydrochloride” includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. For example, H302 indicates that the compound is harmful if swallowed, and H319 indicates that it causes serious eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Propriétés

IUPAC Name |

methyl 4-azaspiro[2.4]heptane-7-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.ClH/c1-11-7(10)6-2-5-9-8(6)3-4-8;/h6,9H,2-5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEQATZNJXXTBAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCNC12CC2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-azaspiro[2.4]heptane-7-carboxylate hydrochloride | |

CAS RN |

2344681-02-1 |

Source

|

| Record name | methyl 4-azaspiro[2.4]heptane-7-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-methoxyadamantan-2-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2515831.png)

![2-(4-methylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2515834.png)

![2-(allylthio)-8,8-dimethyl-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2515835.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2515843.png)

![N-(3-fluoro-4-methylphenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2515845.png)

![N-(Cyanomethyl)-2-[methyl-(1-phenylpiperidin-3-yl)amino]acetamide](/img/structure/B2515849.png)

![2-(2-Methoxyphenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2515850.png)